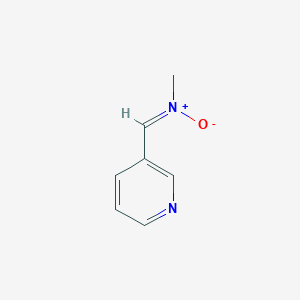
N-methyl-1-pyridin-3-ylmethanimine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-1-pyridin-3-ylmethanimine oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-1-pyridin-3-ylmethanimine oxide has been identified as a promising scaffold in the design of new pharmacological agents. Its structural characteristics allow it to interact with various biological targets, making it suitable for developing drugs aimed at treating a range of conditions.
1.1. Neuropharmacological Applications
Research indicates that N-oxides of pyridine derivatives can exhibit significant neuropharmacological activities. For instance, compounds with N-oxide functionalities have been shown to act as dopamine-D2 receptor antagonists and 5-HT1A receptor agonists. These properties are particularly relevant in treating neurological disorders such as:
- Parkinson's Disease
- Schizophrenia
- Anxiety Disorders
Such compounds may help modulate neurotransmitter systems, providing therapeutic benefits for conditions associated with dopaminergic and serotonergic dysregulation .
1.2. Cardiovascular Applications
This compound derivatives have also been explored for their potential as nitric oxide mimics. These compounds can elicit nitric oxide-like effects, which are beneficial in cardiovascular therapies. They have been linked to vasodilatory effects, making them candidates for treating hypertension and related cardiovascular diseases .
Biocatalysis and Synthetic Applications
The compound has shown promise in biocatalytic processes, particularly using microbial systems for the conversion of pyridine derivatives into more complex structures.
2.1. Oxyfunctionalization Processes
Studies have demonstrated that whole cells of Burkholderia sp. MAK1 can effectively convert various pyridin-2-amines into their corresponding N-oxides and hydroxylated derivatives. This biotransformation is significant for synthesizing complex heterocycles that are valuable in pharmaceutical chemistry .
Case Studies and Experimental Findings
Several case studies highlight the efficacy of this compound in drug development and biocatalysis.
3.1. Case Study: Minoxidil
Minoxidil, a well-known antihypertensive agent, showcases how N-oxides can play a crucial role in drug action. The mechanism involves the conversion of minoxidil to its sulfate metabolite, which opens ATP-sensitive potassium channels leading to vasodilation and hair growth stimulation . This exemplifies the potential of this compound derivatives in developing similar therapeutic agents.
3.2. Antidepressant Properties
Another study explored the antidepressant-like effects of N-oxide derivatives on animal models, demonstrating significant improvements in behavioral tests indicative of reduced anxiety and depression . This reinforces the therapeutic potential of these compounds in mental health treatments.
Data Summary Table
| Application Area | Compound Role | Potential Benefits |
|---|---|---|
| Neuropharmacology | Dopamine-D2 antagonist, 5-HT1A agonist | Treatment for Parkinson's disease, schizophrenia |
| Cardiovascular Therapy | Nitric oxide mimic | Vasodilation effects for hypertension |
| Biocatalysis | Oxyfunctionalization of pyridine derivatives | Synthesis of complex heterocycles |
Properties
CAS No. |
182487-42-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanimine oxide |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3/b9-6- |
InChI Key |
VNHLGMCLKIECOD-TWGQIWQCSA-N |
SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Isomeric SMILES |
C/[N+](=C/C1=CN=CC=C1)/[O-] |
Canonical SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Synonyms |
Methanamine, N-(3-pyridinylmethylene)-, N-oxide, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















